molecular formula C5H10N2O B6210328 N-methylcyclopropanecarbohydrazide CAS No. 2145325-56-8

N-methylcyclopropanecarbohydrazide

Cat. No.: B6210328
CAS No.: 2145325-56-8
M. Wt: 114.15 g/mol
InChI Key: WBWJRDHRSVAKQQ-UHFFFAOYSA-N
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Description

N-methylcyclopropanecarbohydrazide is an organic compound with the molecular formula C₅H₁₀N₂O It is a derivative of cyclopropane, featuring a hydrazide functional group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcyclopropanecarbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxylic acid with methylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Cyclopropanecarboxylic acid+MethylhydrazineThis compound+Water\text{Cyclopropanecarboxylic acid} + \text{Methylhydrazine} \rightarrow \text{this compound} + \text{Water} Cyclopropanecarboxylic acid+Methylhydrazine→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

    Reduction: Formation of N-methylcyclopropylamine.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N-methylcyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopropanecarbohydrazide: Similar structure but with a different substitution pattern.

    Cyclopropanecarboxylic acid hydrazide: Lacks the methyl group on the hydrazide.

    Cyclopropanecarboxylic acid methyl ester: An ester derivative with different reactivity.

Uniqueness

N-methylcyclopropanecarbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2145325-56-8

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-methylcyclopropanecarbohydrazide

InChI

InChI=1S/C5H10N2O/c1-7(6)5(8)4-2-3-4/h4H,2-3,6H2,1H3

InChI Key

WBWJRDHRSVAKQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CC1)N

Purity

95

Origin of Product

United States

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